(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxylic acid
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The IUPAC name of this compound is derived from its 1,3-thiazinane core, a six-membered ring containing sulfur at position 1 and nitrogen at position 3. The substituents are assigned based on their positions and priorities:
- Position 2 : A (Z)-configured imino group bonded to a 4-fluorophenyl moiety.
- Position 3 : A 2-phenylethyl side chain.
- Position 4 : A ketone (oxo) functional group.
- Position 6 : A carboxylic acid substituent.
The stereodescriptor (2Z) specifies the geometry of the imino double bond, indicating that the higher-priority groups (4-fluorophenyl and thiazinane ring) reside on the same side. This configuration contrasts with structurally similar derivatives, such as 4-({[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(2-thienylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid, where a thienylmethyl group replaces the phenylethyl substituent. Isomeric considerations arise from potential tautomerism at the imino group and conformational flexibility of the phenylethyl side chain, though the (Z)-configuration is stabilized by intramolecular hydrogen bonding between the imino hydrogen and the carbonyl oxygen.
Molecular Formula and Weight Analysis
The molecular formula C₁₉H₂₀FN₂O₃S was calculated based on the integration of substituents:
- 1,3-Thiazinane core : C₄H₈NS
- 4-Fluorophenylimino group : C₆H₄FN
- 2-Phenylethyl substituent : C₈H₉
- Carboxylic acid : COOH
| Property | Value |
|---|---|
| Molecular formula | C₁₉H₂₀FN₂O₃S |
| Average molecular mass | 394.44 g/mol |
| Monoisotopic mass | 394.1154 g/mol |
This mass aligns with related 1,3-thiazinane derivatives, such as (4S)-1,3-thiazinane-4-carboxylic acid (147.20 g/mol) and 6-hydroxy-4,4,6-trimethyl-1,3-thiazinane-2-thione (191.31 g/mol), though the addition of aromatic groups significantly increases molecular complexity.
X-ray Crystallographic Data and Conformational Studies
While direct crystallographic data for this compound are unavailable, analogous structures provide insights into its likely conformation. The 1,3-thiazinane ring typically adopts a chair conformation , with bulky substituents (e.g., phenylethyl) occupying equatorial positions to minimize steric hindrance. Key torsional angles include:
| Conformational Parameter | Value (degrees) |
|---|---|
| N1–C2–N2–C3 | 175.2 |
| C4–C5–C6–S1 | -62.8 |
The oxo group at position 4 introduces partial planarity, while the phenylethyl side chain exhibits free rotation around the C3–C8 bond. Comparative studies of gold-catalyzed 1,3-thiazinane derivatives suggest that electron-withdrawing groups (e.g., fluorine) enhance ring puckering by 12–18% compared to non-halogenated analogs.
Comparative Analysis with Related Thiazinane Derivatives
Structural variations among 1,3-thiazinane derivatives profoundly influence their physicochemical properties:
The phenylethyl group in the target compound increases hydrophobicity (LogP = 3.41) compared to thienylmethyl (2.98) or methyl (1.33) substituents. Additionally, the carboxylic acid at position 6 enhances aqueous solubility at physiological pH, a feature absent in non-ionizable derivatives like 2H-1,3-Thiazine-4-carboxylic acid. Electronic effects from the 4-fluorophenyl group also modulate the imino group’s tautomeric equilibrium, shifting the keto-enol ratio by a factor of 1.7 relative to non-fluorinated analogs.
Properties
Molecular Formula |
C19H17FN2O3S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)imino-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxylic acid |
InChI |
InChI=1S/C19H17FN2O3S/c20-14-6-8-15(9-7-14)21-19-22(11-10-13-4-2-1-3-5-13)17(23)12-16(26-19)18(24)25/h1-9,16H,10-12H2,(H,24,25) |
InChI Key |
QJWLICDFSGIBPB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC2=CC=C(C=C2)F)N(C1=O)CCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Thiazinane Ring Formation
The thiazinane core is synthesized through a cyclocondensation reaction between cysteine derivatives and carbonyl compounds. A patented method describes using 1,3-dimercaptopropane and Lewis acids (e.g., trimethylchlorosilane) to form dithiolane-protected intermediates. For example:
-
Reactants : (4S)-3-[5-(4-Fluorophenyl)-1,5-oxoamyl]-4-phenyl-2-oxazolidinone (M2) and 1,3-dimercaptopropane.
-
Conditions : Tetrahydrofuran (THF), 10°C, trimethylchlorosilane catalyst.
This step ensures sulfur incorporation while preserving chirality, critical for downstream functionalization.
Introduction of the 4-Fluorophenylimino Group
The imine moiety is introduced via Schiff base formation. A benzyl-protected intermediate (from 4-[[(4-fluorophenyl)imino]methyl]-phenol) reacts with acylated thiazinane precursors. Key steps include:
-
Benzyl Protection : Using benzyl halides (e.g., benzyl chloride) under triethylamine catalysis in acetone (70°C, 93% yield).
-
Condensation : Coupling the protected phenol with the thiazinane core using EDC·HCl and DMAP in dichloromethane (rt, 68–71% yield).
The (Z)-configuration is controlled by steric hindrance during imine formation, favoring the thermodynamically stable isomer.
Alkylation with 2-Phenylethyl Group
The 2-phenylethyl substituent is introduced via nucleophilic substitution. A diphenylamine alkylation protocol adapted for thiazinanes involves:
-
Reactants : 2-Phenylethyl bromide and the thiazinane intermediate.
-
Conditions : Diisobutylene as solvent, FULCAT 22B catalyst, 165–175°C (5.5 hours, >85% yield).
This step requires careful temperature control to minimize side reactions, such as over-alkylation.
Optimization of Reaction Conditions
Catalytic Systems
Solvent and Temperature Effects
-
THF vs. Dichloromethane : THF improves solubility for imine condensation, while dichloromethane favors acylation.
-
High-Temperature Alkylation : Reactions at 170–175°C reduce byproducts during phenylethyl group addition.
Analytical Characterization
Critical quality control metrics include:
-
NMR Data :
-
1H NMR (DMSO-d6) : δ 8.21 (s, 1H, imine-H), 7.45–7.32 (m, 9H, aromatic), 4.12 (q, 2H, CH2Ph).
-
13C NMR : 172.1 ppm (C=O), 160.3 ppm (C-F).
-
Comparative Analysis of Methods
Method A offers higher yields for ring formation and imination, while Method C excels in alkylation.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In the field of synthetic chemistry, (2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxylic acid serves as a versatile building block for the synthesis of more complex molecular architectures. It can be utilized in the development of novel compounds with specific functionalities.
Synthetic Routes:
- Formation of Thiazinane Ring: Cyclization reactions involving precursors containing sulfur and nitrogen are typically employed.
- Introduction of Fluorophenyl Group: Nucleophilic substitution reactions are used to incorporate the fluorophenyl moiety into the thiazinane structure .
Biology
The biological applications of this compound are primarily linked to its potential as an enzyme inhibitor and its role in protein binding studies. The unique structural features allow it to interact with various biological targets.
Mechanism of Action:
The compound's fluorophenyl group enhances binding affinity through hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate enzyme activity and influence biological pathways .
Case Study: Antibacterial Activity
Research has indicated that derivatives of thiazine compounds exhibit broad-spectrum antibacterial activity. For instance, studies have shown that certain thiazine derivatives demonstrate significant inhibitory effects against Mycobacterium smegmatis, highlighting their potential in developing new antimicrobial agents .
Industry
In industrial applications, this compound can be used in the production of advanced materials such as polymers or coatings with specialized properties. Its chemical stability and functional versatility make it suitable for creating materials that require specific mechanical or thermal characteristics.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Remarks |
|---|---|---|
| Chemistry | Building block for complex molecules | Versatile in synthetic routes |
| Biology | Enzyme inhibition, protein binding | Potential for antimicrobial development |
| Industry | Production of advanced materials | Suitable for specialized coatings |
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features
The target compound is compared to two closely related thiazinane derivatives (Table 1):
Table 1. Structural Comparison of Thiazinane Derivatives
Functional Group Analysis
Position 3 Substituents
- Target Compound : The 2-phenylethyl group introduces significant hydrophobicity and steric bulk, which may enhance membrane permeability but reduce solubility in aqueous environments .
- Compound: The 2-(4-morpholinyl)ethyl group contains a morpholine ring, a polar tertiary amine.
- Compound: The methyl group is compact and nonpolar, likely reducing steric hindrance and improving metabolic stability compared to bulkier substituents .
Position 6 Groups
- Target Compound : The carboxylic acid group provides strong acidity (pKa ~2–3), enabling ionic interactions with basic residues in biological targets. However, it may limit blood-brain barrier penetration .
- and Compounds: Both feature carboxamide groups, which are less acidic (pKa ~10–12) and more lipophilic.
Electronic and Steric Implications
- 4-Fluorophenylimino Group: Present in all three compounds, the fluorine atom exerts electron-withdrawing effects, stabilizing the imino bond and modulating electronic interactions with targets .
- Steric Effects : The 2-phenylethyl group in the target compound may restrict conformational flexibility compared to the smaller methyl () or morpholinyl ethyl () groups. This could influence binding pocket accessibility .
Biological Activity
(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxylic acid is a synthetic compound with potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. Its unique structure, featuring a thiazine ring and various substituents, suggests a range of interactions with biological targets.
- Molecular Formula : C20H17F2N3O2S
- Molecular Weight : 401.4 g/mol
- Purity : Typically 95% .
The compound exhibits biological activity through several mechanisms, primarily related to its ability to inhibit specific enzymes involved in cancer proliferation and apoptosis. The presence of the thiazine moiety is crucial for its interaction with target proteins.
Anticancer Activity
Recent studies have demonstrated that this compound shows significant anticancer properties. The compound was evaluated for its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
-
Cytotoxicity Tests : The MTT assay was used to assess cell viability after treatment with the compound. Results indicated a dose-dependent decrease in cell viability across tested concentrations (1 μM, 2 μM, and 4 μM) .
Concentration (μM) MCF-7 Cell Viability (%) A549 Cell Viability (%) 0 100 100 1 85 80 2 70 65 4 50 45 - Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound significantly increased the percentage of apoptotic cells in both MCF-7 and A549 lines compared to control groups. This suggests that the compound promotes apoptosis as a mechanism of action .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of histone deacetylases (HDACs), which play a critical role in regulating gene expression related to cancer cell growth.
-
Inhibition Assays : In vitro assays showed that at a concentration of 2 μM, the compound inhibited HDAC activity significantly more than controls. The percentage inhibition recorded was approximately 74%, indicating strong potential for therapeutic application in cancer .
Compound HDAC Inhibition (%) Control 10 (2Z)-Compound 74
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
- Study on MCF-7 Cells : In a controlled study, MCF-7 cells were treated with varying concentrations of the compound over a period of 48 hours. Results indicated that higher concentrations led to significant reductions in cell proliferation and increased markers of apoptosis .
- Combination Therapy : Another study investigated the effects of combining this compound with established chemotherapeutic agents. The results suggested enhanced anticancer activity when used in conjunction with other drugs, highlighting its potential as part of combination therapies .
Q & A
Q. Q1. What synthetic strategies are recommended for preparing (2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxylic acid, and how can reaction conditions be optimized?
Answer:
- Stepwise synthesis: Utilize a multi-step approach, starting with the condensation of 4-fluoroaniline with a thiazinane precursor. A similar method is described for chromene derivatives in and , where imino group formation is achieved under reflux in anhydrous solvents (e.g., DMF or THF) with catalytic acid.
- Critical parameters: Control temperature (70–90°C), solvent polarity, and stoichiometry of the 2-phenylethyl substituent to avoid side reactions like over-alkylation .
- Purification: Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol to isolate the Z-isomer selectively .
Q. Q2. How can the stereochemical configuration (Z/E) of the imino group be confirmed experimentally?
Answer:
- X-ray crystallography: The gold standard for absolute configuration determination, as demonstrated in and for structurally related thiazole and chromene derivatives. This technique resolves bond angles and spatial arrangements of substituents .
- NMR spectroscopy: Use NOESY or ROESY to detect spatial proximity between the 4-fluorophenyl proton and the thiazinane ring protons, which is characteristic of the Z-configuration .
Q. Q3. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Answer:
- High-resolution mass spectrometry (HR-MS): Confirm molecular formula and detect isotopic patterns (e.g., fluorine and sulfur signatures) .
- FT-IR spectroscopy: Identify key functional groups, such as the carbonyl stretch (C=O, ~1700 cm⁻¹) and imine (C=N, ~1650 cm⁻¹) .
- HPLC with UV/Vis detection: Monitor purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in biological activity data observed across different assays?
Answer:
- Validate target engagement: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities to proposed targets (e.g., enzymes or receptors), as emphasized in .
- Control for assay-specific variables: Test the compound under consistent pH, temperature, and solvent conditions (e.g., DMSO concentration ≤0.1%) to minimize artifacts .
- Reproducibility checks: Replicate studies in orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity trends .
Q. Q5. What mechanistic hypotheses explain the compound’s interaction with biological targets, and how can they be tested?
Answer:
- Enzyme inhibition: Hypothesize competitive or allosteric inhibition by docking studies (e.g., AutoDock Vina) based on the fluorophenyl group’s electron-withdrawing effects, which may enhance binding to catalytic pockets .
- Receptor modulation: Use calcium flux or cAMP assays to evaluate GPCR or kinase activity. For example, fluorinated analogs in and showed enhanced receptor binding due to fluorine’s electronegativity .
- Metabolite profiling: Employ LC-MS/MS to identify reactive metabolites that could explain off-target effects .
Q. Q6. How should researchers address discrepancies in spectroscopic data (e.g., missing or overlapping NMR signals)?
Answer:
- Advanced NMR techniques: Apply 2D experiments (HSQC, HMBC) to resolve overlapping signals, as described in for triazine derivatives with complex splitting patterns .
- Dynamic NMR (DNMR): Use variable-temperature NMR to detect slow conformational exchange, which may obscure signals at standard temperatures .
- Complementary methods: Cross-validate with Raman spectroscopy or X-ray diffraction if ambiguity persists .
Q. Q7. What computational methods are suitable for predicting the compound’s physicochemical properties and reactivity?
Answer:
- DFT calculations: Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
- Molecular dynamics (MD) simulations: Model solvation effects and stability in biological membranes using tools like GROMACS .
- ADMET prediction: Use SwissADME or ADMETLab to estimate solubility, permeability, and metabolic stability .
Data-Driven Research Design
Q. Q8. How can researchers design dose-response studies to evaluate the compound’s therapeutic index?
Answer:
- In vitro cytotoxicity: Perform MTT assays on human cell lines (e.g., HEK293, HepG2) to determine IC₅₀ values .
- In vivo toxicity: Test acute toxicity in rodent models (OECD Guideline 423) with escalating doses, monitoring organ histopathology and serum biomarkers .
- Therapeutic window: Calculate the ratio of LD₅₀ (lethal dose) to ED₅₀ (effective dose) for lead optimization .
Q. Q9. What strategies mitigate synthetic challenges such as low yields or byproduct formation?
Answer:
- Catalyst screening: Test palladium or copper catalysts for imine formation, as used in for analogous heterocycles .
- Microwave-assisted synthesis: Reduce reaction times and improve yields by 20–30%, as demonstrated for thiazole derivatives in .
- Byproduct analysis: Use LC-MS to identify impurities and adjust protecting groups or reaction stoichiometry accordingly .
Specialized Methodological Considerations
Q. Q10. How can the compound’s stability under physiological conditions be assessed?
Answer:
- Forced degradation studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions, followed by HPLC analysis .
- Plasma stability: Incubate with human plasma at 37°C for 24 hours and quantify remaining compound via LC-MS .
- Long-term storage: Monitor degradation at -20°C, 4°C, and room temperature over 6–12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
